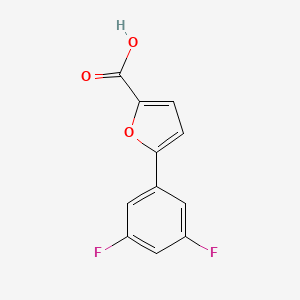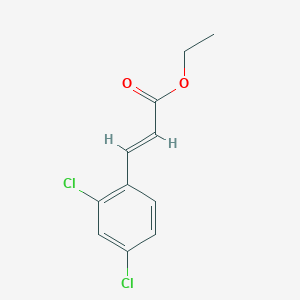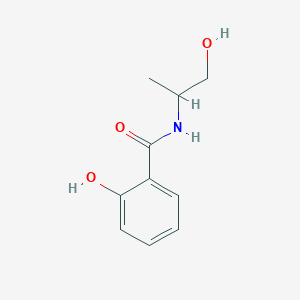
n-Salicyloyl-2-aminopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Salicyloyl-2-aminopropan-1-ol: is a natural product isolated from the culture filtrate of the bacterium Streptomyces hygroscopicus . It belongs to the class of salicylamides and has the molecular formula C10H13NO3 . This compound has shown significant antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Salicyloyl-2-aminopropan-1-ol can be synthesized through the reaction of salicylic acid with 2-aminopropan-1-ol under appropriate conditions . The reaction typically involves the formation of an amide bond between the carboxyl group of salicylic acid and the amino group of 2-aminopropan-1-ol. The reaction conditions may include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve the fermentation of Streptomyces hygroscopicus followed by extraction and purification of the compound from the culture filtrate . The extraction process typically involves the use of organic solvents such as ethyl acetate to isolate the compound from the culture medium .
Chemical Reactions Analysis
Types of Reactions: n-Salicyloyl-2-aminopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
n-Salicyloyl-2-aminopropan-1-ol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its antibacterial properties and potential use as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic applications due to its antibacterial activity.
Industry: Used in the development of new antimicrobial agents and other chemical products.
Mechanism of Action
The mechanism of action of n-Salicyloyl-2-aminopropan-1-ol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The compound may also interfere with essential bacterial enzymes and metabolic pathways, contributing to its antibacterial effects .
Comparison with Similar Compounds
n-Salicyloyl-2-aminopropan-1,3-diol: Another amide isolated from Streptomyces hygroscopicus with similar antibacterial properties.
1-acetyl-n-Salicyloyl-2-aminopropan-3-ol: A related compound with a similar structure and antibacterial activity.
Uniqueness: n-Salicyloyl-2-aminopropan-1-ol is unique due to its specific structure and the presence of both hydroxyl and amide functional groups, which contribute to its distinct chemical reactivity and biological activity . Its ability to disrupt bacterial cell membranes and inhibit bacterial growth makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-hydroxy-N-(1-hydroxypropan-2-yl)benzamide |
InChI |
InChI=1S/C10H13NO3/c1-7(6-12)11-10(14)8-4-2-3-5-9(8)13/h2-5,7,12-13H,6H2,1H3,(H,11,14) |
InChI Key |
ATSKSNBYTZUJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


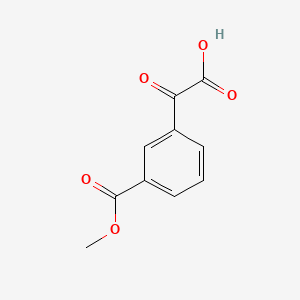
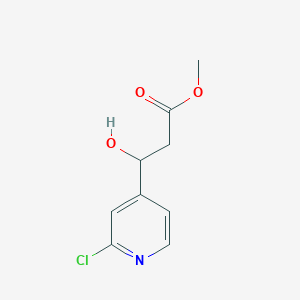
![N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide](/img/structure/B15316484.png)
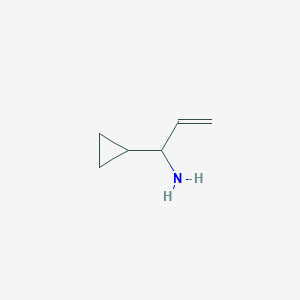
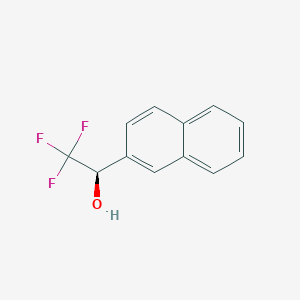

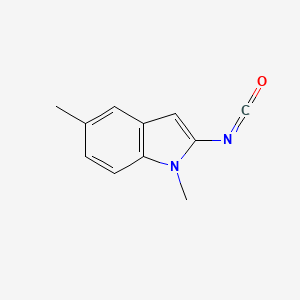


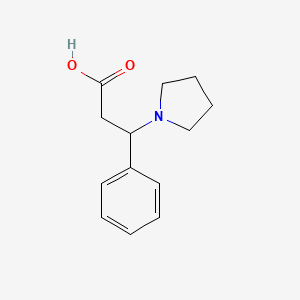
![8-Fluoroimidazo[1,2-a]pyridin-6-amine](/img/structure/B15316528.png)
![1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B15316544.png)
